An In-depth Technical Guide to Boc-Asp(OtBu)-OH.DCHA: Chemical Structure and Synthesis
An In-depth Technical Guide to Boc-Asp(OtBu)-OH.DCHA: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt (Boc-Asp(OtBu)-OH.DCHA), a crucial building block in solid-phase peptide synthesis (SPPS).
Chemical Structure and Properties
Boc-Asp(OtBu)-OH.DCHA is a protected amino acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. The free α-carboxylic acid forms a salt with dicyclohexylamine (DCHA), which enhances the compound's crystallinity and handling properties.
Chemical Name: N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt[1] Synonyms: Boc-Asp(OtBu)-OH . DCHA[1] CAS Number: 1913-12-8[1] Molecular Formula: C₁₃H₂₃NO₆ · C₁₂H₂₃N[2][3] Molecular Weight: 470.6 g/mol [2][3]
Structural Formula:
The use of orthogonal protecting groups, the acid-labile Boc and OtBu groups, makes this reagent particularly valuable in peptide synthesis strategies where selective deprotection is required.
Synthesis of Boc-Asp(OtBu)-OH.DCHA
The synthesis of Boc-Asp(OtBu)-OH.DCHA is typically a two-step process. The first step involves the protection of the α-amino group of L-aspartic acid β-tert-butyl ester with a Boc group. The second step is the formation of the dicyclohexylammonium salt to yield the final crystalline product.
Experimental Protocols
Step 1: Synthesis of Boc-Asp(OtBu)-OH (N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester)
This procedure is based on general methods for the Boc protection of amino acids.
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Materials:
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L-Aspartic acid β-tert-butyl ester
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N)
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Acetone
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Water
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Ethyl acetate
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5% Citric acid solution
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Saturated sodium chloride solution (Brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve L-aspartic acid β-tert-butyl ester (1 equivalent) in a 1:1 mixture of acetone and water.
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Add triethylamine (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Remove the acetone under reduced pressure using a rotary evaporator.
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Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
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Acidify the aqueous layer to pH 3-4 with a 5% citric acid solution.
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Extract the product into ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-Asp(OtBu)-OH as an oil or a crude solid.
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Step 2: Formation of the Dicyclohexylammonium (DCHA) Salt
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Materials:
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Crude Boc-Asp(OtBu)-OH from Step 1
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Dicyclohexylamine (DCHA)
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Diethyl ether or Ethyl acetate
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Hexane
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Procedure:
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Dissolve the crude Boc-Asp(OtBu)-OH in a minimal amount of diethyl ether or ethyl acetate.
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Slowly add one equivalent of dicyclohexylamine to the stirred solution at room temperature.
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A white precipitate of the DCHA salt should form. If precipitation is slow, the solution can be cooled or a non-polar solvent like hexane can be added to induce precipitation.
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Stir the suspension for 1-2 hours to ensure complete salt formation.
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Collect the crystalline product by filtration.
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Wash the solid with cold diethyl ether or a mixture of ether and hexane.
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Dry the product under vacuum to obtain pure Boc-Asp(OtBu)-OH.DCHA.
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Quantitative Data
The following table summarizes the typical physical and chemical properties of Boc-Asp(OtBu)-OH.DCHA based on commercially available product specifications.
| Parameter | Value | Reference |
| Appearance | White to off-white powder | [1] |
| Purity (TLC) | ≥98% | [1] |
| Purity (HPLC) | ≥98% | [4] |
| Melting Point | 148-150 °C (decomposes) | |
| Optical Rotation [α]²⁰/D | +15.5 to +19.5° (c=1 in methanol) | [1] |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process for Boc-Asp(OtBu)-OH.DCHA.
Caption: Synthesis workflow for Boc-Asp(OtBu)-OH.DCHA.
